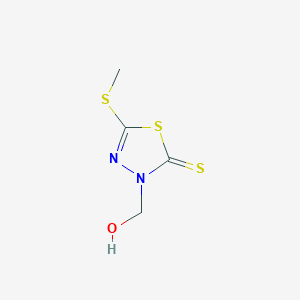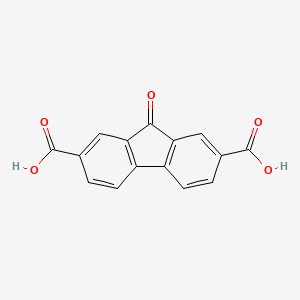![molecular formula C11H10N2O3S B1302218 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid CAS No. 165682-75-7](/img/structure/B1302218.png)
2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid
Overview
Description
2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response, particularly in antigen processing for presentation on major histocompatibility complex (MHC) class II molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, often involving the formation of covalent bonds or intermolecular forces . The compound’s interaction with its target may result in changes to the target’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
The compound’s interaction with Cathepsin S could affect various biochemical pathways, particularly those involved in the immune response . .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its target, it could potentially influence immune response, particularly antigen processing and presentation
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, pH levels, temperature, and the presence of other molecules can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid typically involves the reaction of 4-methoxyaniline with thioamide derivatives under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 4-methoxyaniline are heated together in the presence of a suitable catalyst. The reaction conditions often involve temperatures ranging from 100°C to 150°C and may require solvents such as ethanol or dimethylformamide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Halogenated or alkylated thiazole derivatives
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)amino]thiazole
- 2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic Acid
- 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide
Uniqueness
2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNAQQUMBLASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220658 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165682-75-7 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














